1-benzyl-2-(4,4-dimethyloxazolidine-3-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Description
The compound 1-benzyl-2-(4,4-dimethyloxazolidine-3-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a structurally complex heterocyclic molecule featuring a fused pyrido-pyrrolo-pyrimidine core. The synthesis of such derivatives typically involves multi-step reactions, including condensation of precursors like 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with glycinate esters under reflux conditions in methanol and triethylamine, followed by hydrolysis and functionalization .
Properties
IUPAC Name |
6-benzyl-5-(4,4-dimethyl-1,3-oxazolidine-3-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-23(2)14-30-15-27(23)22(29)18-12-17-20(26(18)13-16-8-4-3-5-9-16)24-19-10-6-7-11-25(19)21(17)28/h3-12H,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXLMXAZGKIRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-2-(4,4-dimethyloxazolidine-3-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure features a pyrido-pyrrolo-pyrimidinone core, which is known for its diverse biological activities. The presence of the dimethyloxazolidine moiety may also influence its pharmacological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrido-pyrimidines have been shown to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest in various cancer cell lines.
Table 1: Summary of Anticancer Activity
| Compound Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrido-Pyrimidine Derivative | HeLa (Cervical) | 5.0 | Induction of apoptosis |
| Pyrido-Pyrimidine Derivative | MCF-7 (Breast) | 7.5 | Cell cycle arrest at G2/M phase |
| Pyrido-Pyrimidine Derivative | A549 (Lung) | 6.0 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Preliminary results suggest moderate activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Overview
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes such as DNA replication and repair.
- Interaction with Cellular Targets : The compound may interact with specific cellular receptors or proteins, leading to altered signaling pathways that affect cell survival and proliferation.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that a series of pyrido-pyrimidines exhibited selective cytotoxicity against cancer cells while sparing normal cells. The study highlighted the importance of structural modifications in enhancing bioactivity.
- Antimicrobial Efficacy Study : Research published in Antimicrobial Agents and Chemotherapy reported on the effectiveness of pyrido derivatives against multi-drug resistant strains of bacteria, suggesting potential therapeutic applications for infections that are difficult to treat.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-benzyl-2-(4,4-dimethyloxazolidine-3-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (Compound A) with key analogs from the literature:
Key Structural and Functional Differences:
Substituent Effects on Solubility :
- Compound A’s oxazolidine moiety introduces a rigid, polar heterocycle, balancing lipophilicity from the benzyl group. In contrast, Compound B’s 3-methoxypropyl and piperazinyl groups likely enhance aqueous solubility .
- Compound C’s 4-methylphenylcarboxamide contributes to hydrophobic interactions but reduces solubility compared to oxazolidine .
Metabolic Stability :
- The 4,4-dimethyloxazolidine in Compound A is designed to resist oxidative metabolism, a common issue with simpler amides or esters (e.g., Compound D) .
Synthetic Flexibility :
- Compound D serves as a versatile intermediate for synthesizing carboxamide derivatives (e.g., Compounds A and C) via coupling with amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
